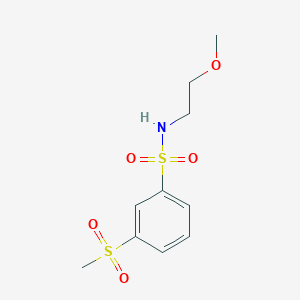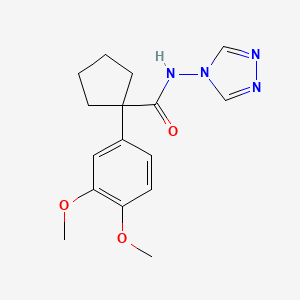![molecular formula C22H27N3O B5346156 N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5346156.png)
N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride (referred to as "compound X" in The compound is known for its unique structure and mechanism of action, which make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, compound X is thought to inhibit the activity of a protein called AKT, which is known to be involved in the development of cancer.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of compound X is its unique structure and mechanism of action, which make it a promising candidate for the development of new therapeutics. However, the compound is also associated with certain limitations, including its complex synthesis method and potential toxicity.
Direcciones Futuras
There are many potential future directions for research on compound X. Some of the most promising areas of study include the development of new synthetic methods for the compound, the investigation of its potential as a cancer treatment, and the exploration of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
Compound X can be synthesized through a multistep process that involves the reaction of several reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high level of expertise.
Aplicaciones Científicas De Investigación
Compound X has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. Some of the most promising research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that compound X can induce apoptosis (cell death) in cancer cells, which makes it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-benzhydryl-2,8-diazaspiro[4.5]decane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-21(19-15-22(16-24-19)11-13-23-14-12-22)25-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23-24H,11-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPBDMCICRJZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(NC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5346092.png)
![N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346099.png)

![3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5346120.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5346134.png)

![4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenol](/img/structure/B5346159.png)
![N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5346163.png)

![2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)

![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)